molecular formula C7H4BrN3O2 B13056976 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid

3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid

Cat. No.: B13056976
M. Wt: 242.03 g/mol
InChI Key: AOQBWZCNBFUCDF-UHFFFAOYSA-N
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Description

3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, cesium carbonate, and dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

3-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-9-5-3(7(12)13)1-10-6(5)11-4/h1-2H,(H,10,11)(H,12,13)

InChI Key

AOQBWZCNBFUCDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N=C2N1)Br)C(=O)O

Origin of Product

United States

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